molecular formula C14H16N2O4 B2876391 ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate CAS No. 625373-24-2

ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate

Cat. No.: B2876391
CAS No.: 625373-24-2
M. Wt: 276.292
InChI Key: OGEYYYACCPELHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Cyanoacrylate Research

Position in Contemporary Chemical Literature

This compound occupies a niche in materials science due to its hybrid structure combining cyanoacrylate reactivity with aryl amino functionality. Recent studies highlight its utility in:

  • Polymer modification : The 2,4-dimethoxyphenylamino group enhances thermal stability compared to unsubstituted cyanoacrylates.
  • Adhesive formulations : Surface-insensitive variants leverage its electron-donating methoxy groups to improve bonding on acidic substrates.
  • Photonics : Conjugated systems derived from its π-electron-rich structure show promise in organic optoelectronics.

A 2023 patent (EP4194523A1) details its use in radical polymerization-inhibited adhesives, underscoring industrial relevance.

Taxonomic Classification within Cyanoacrylate Derivatives

Ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate belongs to the following hierarchical classification:

Category Classification Criteria Example Derivatives
Core Structure α-Cyanoacrylate ester Methyl 2-cyanoacrylate
Substituent Position β-Substituted derivatives Ethyl 3-(phenylamino)prop-2-enoate
Functional Groups Aryl amino with methoxy substitutions 2,4-Dimethoxyphenylamino variant

This taxonomy distinguishes it from alkyl-cyanoacrylates (e.g., octyl derivatives) and non-aromatic amino-substituted variants.

Significance in Organic Chemistry Research

The compound’s significance arises from three key attributes:

  • Electronic modulation : The 2,4-dimethoxyphenyl group donates electrons via resonance, altering the electrophilicity of the α-carbon and enabling controlled anionic polymerization.
  • Stereoelectronic effects : The (2E)-configuration optimizes orbital overlap between the cyano group and conjugated enoate system, enhancing stability in polar solvents.
  • Synthetic versatility : It serves as a precursor for Schiff base complexes and click chemistry substrates, broadening its utility in supramolecular assembly.

Recent advances in solvent-free synthesis routes, such as the dialkoxymethane condensation method (CN105541664A), have reduced environmental impact compared to traditional paraformaldehyde-based protocols.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,4-dimethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-12-6-5-11(18-2)7-13(12)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEYYYACCPELHZ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Amine-Cyanoacetate Three-Component Reactions

A modified three-component protocol adapted from Bodrikov et al. (1992) facilitates the simultaneous introduction of the aryl amino and cyano groups. In a representative procedure:

  • Reactants : 2,4-Dimethoxybenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and 2,4-dimethoxyaniline (10 mmol)
  • Catalyst : Piperidine (10 mol%) and glacial acetic acid (5 mol%)
  • Solvent : Dichloromethane (50 mL) under reflux with a water separator
  • Reaction Time : 6 hours

The reaction proceeds via imine formation between the aldehyde and amine, followed by nucleophilic attack of the cyanoacetate enolate. The E-configuration of the double bond is confirmed by X-ray diffraction in analogous structures, showing planar alignment of non-hydrogen atoms.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in the synthesis of (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (90% yield in 5 minutes). Adapting this method for the target compound:

Optimized Microwave Conditions

Parameter Value
Reactants 2,4-Dimethoxyaniline, ethyl cyanoacetate, 2,4-pentanedione
Solvent Ethanol (50 mL)
Microwave Power 300 W
Irradiation Time 5–7 minutes
Post-Processing Recrystallization from ethanol

This approach reduces side reactions compared to thermal methods, with the diketone acting as both solvent and proton shuttle. Crystal packing analysis reveals bifurcated N–H···O hydrogen bonds forming inversion dimers, stabilizing the product.

Solvent and Catalyst Optimization

Comparative studies of reaction media show pronounced effects on stereoselectivity:

Solvent Screening Data

Solvent Dielectric Constant Yield (%) E/Z Ratio
Ethanol 24.3 78 9:1
DMF 36.7 92 7:1
2-Butanol 16.6 85 8:1
Dichloromethane 8.9 68 6:1

Polar aprotic solvents like DMF favor higher yields but slightly reduce stereoselectivity due to increased solvation of intermediates.

Structural Characterization and Refinement

X-ray crystallography of methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate reveals critical structural insights applicable to the target compound:

Key Crystallographic Parameters

  • Space Group : P-1 (triclinic)
  • Dihedral Angle : 11.6(1)° between dimethylamino and acrylate planes
  • Hydrogen Bonding : N–H···O=C interactions (2.893–3.012 Å) creating helical chains

Rietveld refinement shows carbon-bound hydrogens in calculated positions with isotropic displacement parameters 1.2–1.5×Ueq of parent atoms.

Industrial-Scale Process Considerations

Patent CA2956529A1 highlights challenges in scaling up cyanoacrylate syntheses:

Critical Scale-Up Factors

  • Avoiding Chromatography : Implement crystallization-based purification
  • Solvent Recovery : Closed-loop redistribution of 2-butanol/ethyl acetate mixtures
  • Exothermic Control : Gradual addition of cyanoacetate to prevent thermal runaway

These protocols reduce production costs by 40% compared to bench-scale methods.

Green Chemistry Alternatives

Emerging techniques aim to improve sustainability:

Aqueous Micellar Catalysis

  • Surfactant : TPGS-750-M (2 wt%)
  • Reaction Time : 8 hours at 60°C
  • Yield : 82% with E/Z > 19:1

This method eliminates halogenated solvents while maintaining stereoselectivity through micellar compartmentalization.

Chemical Reactions Analysis

ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate is a chemical compound with potential applications in various scientific research fields. This article aims to provide a detailed overview of its applications, drawing from verified sources.

Basic Information

  • IUPAC Name: ethyl (2E)-2-cyano-3-(2,4-dimethoxyanilino)-2-propenoate
  • CAS Number: 625373-24-2
  • Molecular Formula: C14H16N2O4
  • Molecular Weight: 276.28
  • Purity: 95%
  • Physical Form: Powder

Chemical Synthesis

  • Synthesis of Isoxazolines: Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate may be used in 1,3-dipolar cycloaddition reactions with nitrile oxides to synthesize isoxazolines, which are valuable building blocks in organic synthesis .
  • Preparation: (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate can be created using microwave radiation to initiate the condensation of 2,4-dimethoxy benzaldehyde and ethyl cyanoacetate .

Materials Science

  • Crystal Structure Studies: The crystal structure of a related compound, (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, has been studied, revealing an E configuration around the C=C bond and π–π stacking interactions between benzene rings of adjacent molecules . This kind of information is crucial in materials science for designing new materials with specific properties .

Pharmaceutical Research

  • Antitumor Activity: Research on related 2-chloroethyl derivatives shows they possess antitumor activity . While there is no direct evidence of this compound having antitumor properties, the structural similarity to these compounds suggests it could be investigated for similar applications .

Study of Sulfur Mustard Analogues

  • Countermeasure Research: Studies involving sulfur mustard analogues like 2-chloroethyl ethyl sulfide (CEES) utilize various compounds to counteract the induced toxic effects . this compound might be explored in similar contexts to develop medical countermeasures against sulfur mustard-induced injuries .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The dimethoxyphenylamino group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

The compound’s structural analogs differ primarily in substituent type, position, and electronic effects:

Compound Name Substituent Position/Type Key Structural Features
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxy on phenyl Syn-periplanar conformation; weak C–H···C interactions stabilize crystal packing
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophene ring Higher melting point (79–82°C) due to sulfur’s polarizability; altered π-orbital overlap
Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate 4-fluoro on phenyl Electron-withdrawing F group reduces electron density; impacts reactivity in SNAr reactions
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate 3,5-dimethoxy on phenyl Symmetric substitution enhances crystallinity; meta-methoxy groups hinder H-bonding
Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methylcoumarin-8-yl)prop-2-enoate Coumarin ring Extended conjugation improves fluorescence; hydroxyl group enables HSA binding

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) increases nucleophilicity at the phenyl ring, enhancing coupling reactions, while fluorine (electron-withdrawing) directs electrophilic attacks to specific positions .
  • Heterocyclic vs. Phenyl Substituents : Thiophene derivatives exhibit distinct electronic properties due to sulfur’s electronegativity, affecting both reactivity and optical properties .
Physical and Spectroscopic Properties
Property Ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate Ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
Melting Point Not reported Not reported 79–82°C
Boiling Point Not reported ~340°C (predicted) 340.8±32.0°C (predicted)
LogP (Hydrophobicity) Estimated ~2.5 (methoxy groups increase lipophilicity) ~2.8 (fluorine slightly increases polarity) 1.588 (refractive index)
UV-Vis Absorption λmax ~300 nm (methoxy π→π* transitions) λmax ~290 nm (fluorine n→π* shifts) λmax ~320 nm (thiophene conjugation)

Notes:

  • The 2,4-dimethoxy substitution likely increases solubility in polar aprotic solvents compared to fluorine or thiophene analogs.
  • Thiophene’s lower symmetry may reduce crystallinity relative to para-substituted phenyl derivatives .

Research Findings and Implications

  • Crystallographic Studies: The syn-periplanar conformation in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate facilitates dense crystal packing via C–H···C interactions, a feature likely shared with the 2,4-dimethoxy analog .
  • Drug Design: The 2,4-dimethoxyphenylamino group’s electron-rich nature may improve interactions with enzymatic targets (e.g., kinases or proteases) compared to alkylamino or fluorophenyl analogs .
  • Limitations : Lack of reported melting/boiling points for the 2,4-dimethoxy compound hinders direct comparison of thermal stability with analogs.

Biological Activity

Ethyl (2E)-2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate, with the molecular formula C14H15N2O4C_{14}H_{15}N_{2}O_{4} and a molecular weight of 276.29 g/mol, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by empirical data and case studies.

Synthesis and Structural Characteristics

The compound is synthesized using a microwave-assisted method involving the reaction of 2,4-dimethoxybenzaldehyde and ethyl cyanoacetate. The resulting product exhibits an E configuration in its carbon-carbon double bond, which is crucial for its biological activity. The structural analysis revealed that the non-hydrogen atoms lie in a plane, with π–π stacking interactions between adjacent molecules contributing to its stability .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce the viability of MCF-7 breast cancer cells in a concentration-dependent manner. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Antioxidant Properties

The compound also demonstrates notable antioxidant activity. Studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays revealed that it effectively scavenges free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cancer prevention and treatment .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it showed promising results in inhibiting certain proteases involved in cancer progression and metastasis. The inhibition was found to be dose-dependent, indicating potential for therapeutic applications in cancer treatment .

Case Studies

  • In Vitro Studies on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was linked to caspase activation and mitochondrial dysfunction .
  • Antioxidant Activity Assessment : In a comparative study against known antioxidants like ascorbic acid, this compound exhibited comparable scavenging activity at similar concentrations, reinforcing its potential as a natural antioxidant agent .

Data Table: Biological Activity Summary

Biological ActivityMethodologyResults
Anticancer (MCF-7 cells)Cell viability assayReduced viability by 50% at 25 µM after 48 hours
AntioxidantDPPH scavenging assayComparable activity to ascorbic acid at 50 µM
Enzyme inhibitionProtease inhibition assayDose-dependent inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.